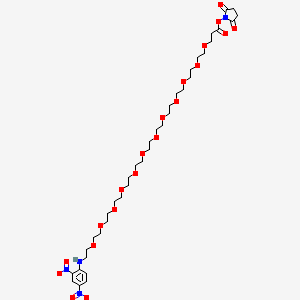
DNP-PEG12-NHS ester
Overview
Description
DNP-PEG12-NHS ester is a PEG linker containing a DNP moiety and an NHS ester terminal group . DNP is involved in biological applications such as involvement in ion transport across membranes . The NHS ester can react with primary amines to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Synthesis Analysis
DNP-PEG12-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the use of DNP, a moiety involved in biological applications such as ion transport across membranes, and an NHS ester terminal group .Molecular Structure Analysis
The molecular formula of DNP-PEG12-NHS ester is C37H60N4O20 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- [2- (2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The NHS ester moiety of DNP-PEG12-NHS ester can react specifically and efficiently with primary amines to form a covalent amide bond . This reaction is crucial in the application of DNP-PEG12-NHS ester in the synthesis of PROTACs .Physical And Chemical Properties Analysis
DNP-PEG12-NHS ester has a molecular weight of 880.90 . It has a boiling point of 868.1±75.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound appears as a pale yellow or colorless oily matter .Scientific Research Applications
Protac Technique
DNP-PEG12-NHS ester is used in the Protac technique, a method used to degrade specific proteins within cells . The DNP moiety in the compound is involved in biological applications such as ion transport across membranes .
Protein Modification
The NHS ester terminal group of DNP-PEG12-NHS ester can react with primary amines to form stable amide bonds . This property allows it to be used in protein modification, where it can attach to proteins at amine groups.
Increasing Water Solubility
The hydrophilic PEG linker in DNP-PEG12-NHS ester increases the water solubility of the compound in aqueous media . This makes it useful in applications where increased solubility of compounds is desired.
Adding Inert Mass to Proteins
DNP-PEG12-NHS ester can be used to add inert mass to proteins, immunogens, drug compounds, and probes . This can be useful in various research applications where altering the mass of these molecules is necessary.
Improving Solubility of Proteins or Peptides
DNP-PEG12-NHS ester can improve the solubility of proteins or peptides, decreasing their aggregation without affecting their function . This can be particularly useful in research involving proteins or peptides that have poor solubility.
Protection from Proteolysis
DNP-PEG12-NHS ester can protect proteins from proteolysis . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids, and preventing this can be crucial in certain research applications.
Increasing Hydrodynamic Volume
Modification with DNP-PEG12-NHS ester can increase the hydrodynamic volume of molecules . This can be beneficial in various applications where altering the size of molecules in solution is necessary.
Reducing Non-Specific Binding
DNP-PEG12-NHS ester can reduce or eliminate non-specific binding of molecules . This can be particularly useful in research involving binding studies, where non-specific binding can interfere with results.
Mechanism of Action
DNP-PEG12-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N4O20/c42-35-3-4-36(43)39(35)61-37(44)5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-38-33-2-1-32(40(45)46)31-34(33)41(47)48/h1-2,31,38H,3-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYSNAZTFJPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N4O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG12-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)

![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)


![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)
![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)